3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
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Overview
Description
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at the 3rd and 5th positions of the triazole ring and a 2-chloroethyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form different reduction products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the triazole ring.
Scientific Research Applications
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-1H-1,2,4-triazole: Lacks the 2-chloroethyl group.
1-(2-chloroethyl)-1H-1,2,4-triazole: Lacks the chlorine atoms at the 3rd and 5th positions.
3-chloro-1-(2-chloroethyl)-1H-1,2,4-triazole: Has only one chlorine atom on the triazole ring.
Uniqueness
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is unique due to the presence of both chlorine atoms and the 2-chloroethyl group, which can influence its reactivity and biological activity. This combination of functional groups can make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dichloro-1-(2-chloroethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3N3/c5-1-2-10-4(7)8-3(6)9-10/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZSDQCDBPQPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N1C(=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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